

physical and chemical properties of 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Amino-3,5-dibromobenzaldehyde
Cat. No.:	B195418

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-3,5-dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-dibromobenzaldehyde is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of mucolytic agents such as Ambroxol and Bromhexine.^{[1][2]} This halogenated aromatic aldehyde, characterized by its amino and aldehyde functional groups, exhibits a versatile reactivity profile, making it a valuable building block in the development of various pharmaceutical compounds and novel chemical entities.^{[1][4]} Its synthesis, typically achieved through the bromination of 2-aminobenzaldehyde or a multi-step process from o-nitrobenzaldehyde, has been optimized to achieve high yields and purity.^{[5][6]} This guide provides a comprehensive overview of the physical and chemical properties of **2-Amino-3,5-dibromobenzaldehyde**, detailed experimental protocols for its synthesis and analysis, and an exploration of its significant applications in medicinal chemistry and materials science.

Physicochemical Properties

2-Amino-3,5-dibromobenzaldehyde is a yellow crystalline powder.^[3] It is sparingly soluble in water but shows solubility in organic solvents such as chloroform, methanol, and tetrahydrofuran.^[8] The compound is noted to be air-sensitive and should be stored in a cool, dry, dark place in a tightly sealed container.^[9]

Table 1: Physical and Chemical Properties of **2-Amino-3,5-dibromobenzaldehyde**

Property	Value	Reference
Molecular Formula	C ₇ H ₅ Br ₂ NO	[10][11]
Molecular Weight	278.93 g/mol	[10][11]
Appearance	Yellow crystalline powder	[3]
Melting Point	130-139 °C	[11]
Boiling Point	319.9 °C at 760 mmHg (Predicted)	[12]
Density	~2.1 g/cm ³	[12]
Solubility	Sparingly soluble in water; Soluble in Chloroform, Methanol, Tetrahydrofuran	[8][9]
CAS Number	50910-55-9	[10]
InChI Key	RCPAZWISSAVDEA- UHFFFAOYSA-N	[10]

Spectral Data

The structural identity of **2-Amino-3,5-dibromobenzaldehyde** is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for **2-Amino-3,5-dibromobenzaldehyde**

Technique	Data	Reference
¹ H NMR	Spectral data available. Key signals include aldehyde proton (~9.8 ppm), aromatic protons, and amine protons.	[13]
¹³ C NMR	Spectral data available.	[14]
FTIR (cm ⁻¹)	Spectral data available.	[10][15]
Mass Spectrometry	Spectral data available.	[16]

Note: Specific chemical shifts and peak values can be found in the referenced spectral databases.

Experimental Protocols

Synthesis from o-Nitrobenzaldehyde

This common method involves a two-step, one-pot reaction: the reduction of the nitro group followed by direct bromination.[5][7]

Workflow for Synthesis from o-Nitrobenzaldehyde

[Click to download full resolution via product page](#)

Caption: One-pot synthesis of **2-Amino-3,5-dibromobenzaldehyde**.

Detailed Methodology:[5][7]

- Reaction Setup: In a 100 mL three-necked flask, combine o-nitrobenzaldehyde (1.5g, 10mmol), absolute ethanol (34 mL), and distilled water (17 mL).
- Dissolution: Stir and gently heat the mixture to 50 °C until the o-nitrobenzaldehyde is completely dissolved.
- Reduction: Add acetic acid (34 mL), reduced iron powder (3.9g, 70mmol), and 3-4 drops of concentrated HCl. Heat the mixture to reflux at 105 °C for 40 minutes.
- Cooling: After the reaction, cool the flask in an ice bath to 0 °C.
- Bromination: Slowly add bromine (3.1g, 20mmol) dropwise to the cooled mixture. Allow the reaction to proceed at room temperature for 120 minutes.
- Work-up: Stop the reaction and perform suction filtration, washing the solid with 10 mL of water. Extract the filtrate with dichloromethane (3 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and then with water (2 x 20 mL).
- Isolation: Dry the organic layer with anhydrous sodium sulfate and remove the solvent by rotary evaporation to yield a yellow solid.
- Purification: Recrystallize the crude product from acetone (10 mL) to obtain a light yellow solid of high purity (99.2%) and yield (92.8%).[\[7\]](#)

Synthesis from o-Aminobenzaldehyde

This method involves the direct bromination of 2-aminobenzaldehyde.[\[6\]](#)

Detailed Methodology:[\[6\]](#)

- Reaction Setup: Uniformly mix ethanol and o-aminobenzaldehyde in a 5:1 molar ratio.
- Bromination: While stirring, add a pre-mixed solution of bromine, potassium bromide (KBr), and water. The molar ratio of o-aminobenzaldehyde to bromine to KBr should be approximately 1:1.9:9.5. The addition should be done over 30-40 minutes.

- Reaction: Stir the reaction mixture at 20 °C for 1 hour. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
- Precipitation: Add an excess of saturated sodium bicarbonate solution to the reaction mixture and stir thoroughly until a solid precipitate forms.
- Isolation: Collect the solid product by filtration. This method can achieve a yield of up to 91.9%.^[6]

Chemical Reactivity and Applications

The unique arrangement of functional groups in **2-Amino-3,5-dibromobenzaldehyde** dictates its chemical reactivity and widespread applications.

Intermediate in Drug Synthesis

The most prominent application of this compound is as a key intermediate in the synthesis of the mucolytic drug Ambroxol.^{[1][2][7]} The synthesis involves a condensation reaction between **2-Amino-3,5-dibromobenzaldehyde** and trans-4-aminocyclohexanol to form an imine (Schiff base), which is subsequently reduced.^{[1][7]}

Synthesis of Schiff Bases and Metal Complexes

The aldehyde group readily undergoes condensation with primary amines to form Schiff bases. It is employed in the preparation of tetradentate Schiff base ligands through reaction with various aliphatic diamines.^{[9][17]} These ligands can then form stable complexes with transition metals like nickel(II) and oxovanadium(IV), which are of interest for their potential catalytic and biological activities.^{[1][9][17]}

Logical Flow of Applications

[Click to download full resolution via product page](#)

Caption: Key synthetic applications of the title compound.

Safety and Handling

2-Amino-3,5-dibromobenzaldehyde is classified as an irritant, causing skin, eye, and respiratory tract irritation.[10] It may be harmful if swallowed.[10]

- Hazard Statements (GHS): H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[10]
- Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Amino-3,5-dibromobenzaldehyde is a compound of significant industrial and academic interest. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a reliable precursor for a range of valuable molecules. For researchers in drug discovery and organic synthesis, a thorough understanding of this intermediate's characteristics and reactivity is essential for leveraging its full potential in the development of new pharmaceuticals and functional materials. The detailed protocols and data presented in this guide serve as a critical resource for professionals engaged in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9 | Benchchem [benchchem.com]
- 2. darshanpharmachem.com [darshanpharmachem.com]
- 3. 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN107488124A - The synthetic method of the dibromo benzaldehyde of 2 amino 3,5 - Google Patents [patents.google.com]
- 7. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]

- 10. 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-氨基-3,5-二溴苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 2-Amino-3,5-dibromobenzaldehyde | CAS#:50910-55-9 | Chemsoc [chemsrc.com]
- 13. rsc.org [rsc.org]
- 14. 2-Amino-3,5-dibromobenzaldehyde(50910-55-9) 13C NMR [m.chemicalbook.com]
- 15. 2-Amino-3,5-dibromobenzaldehyde(50910-55-9) IR Spectrum [m.chemicalbook.com]
- 16. 2-Amino-3,5-dibromobenzaldehyde(50910-55-9) MS spectrum [chemicalbook.com]
- 17. New tetradentate Schiff bases of 2-amino-3,5-dibromobenzaldehyde with aliphatic diamines and their metal complexes: synthesis, characterization and thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 2-Amino-3,5-dibromobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b195418#physical-and-chemical-properties-of-2-amino-3-5-dibromobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com